molecular formula C16H12O4 B191851 3-Hydroxy-4'-methoxyflavone CAS No. 6889-78-7

3-Hydroxy-4'-methoxyflavone

Cat. No. B191851
CAS RN: 6889-78-7
M. Wt: 268.26 g/mol
InChI Key: IIBBFGMVMNZMGA-UHFFFAOYSA-N
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Description

3-Hydroxy-4’-methoxyflavone is a type of flavonoid . It is a synthetic compound, which is not found naturally in plants . It serves as a model molecule as it possesses an excited-state intramolecular proton transfer (ESIPT) effect to serve as a fluorescent probe to study membranes for example or intermembrane proteins . It is also a neuroprotective agent that inhibits the accumulation of poly (ADP-ribose) and neuronal cell death following chemically-induced DNA damage or NMDA excitation .


Synthesis Analysis

The synthesis of flavones, including 3-Hydroxy-4’-methoxyflavone, has been studied extensively . A series of flavones were synthesized from 2-hydroxyacetophenones using a modified Baker–Venkataraman reaction . In addition, the role of hydrophobic microenvironment is significant importance in promoting the process and effects of ESIPT, which can be regulated by the solvents, the existence of metal ions and proteins rich with α-helix structures or the advanced DNA structures .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-4’-methoxyflavone is characterized by a C6-C3-C6 structure . The basic molecular formula of acacetin is C16H12O5 and the molecular weight is 284.27 .


Physical And Chemical Properties Analysis

3-Hydroxy-4’-methoxyflavone is a solid at room temperature . Its molecular weight is 268.27 . The boiling point is 234 .

Scientific Research Applications

Synthesis of 3-Hydroxyflavones

  • Scientific Field : Organic Chemistry
  • Application Summary : 3-Hydroxy-4’-methoxyflavone is used in the synthesis of 3-hydroxyflavones or flavonols .
  • Methods of Application : The synthesis involves the reaction of 2′-Hydroxychalcones with urea-hydrogen peroxide complex (UHP) and potassium hydroxide moist with ethanol, under grinding conditions . Epoxidation followed by oxidative cyclization takes place simultaneously in a single pot reaction .
  • Results or Outcomes : The reaction provided 3-hydroxy-2-phenyl-4H-chromen-4-ones (3-hydroxyflavones or flavonols) in excellent yields .

Antitumor Activity

  • Scientific Field : Oncology
  • Application Summary : 3-Hydroxyflavone has shown strong antitumor activity among nine test compounds, relative to the tumor lines A549 (lung cancer), B16F10 (murine melanoma), and K562 (leukemia) .
  • Methods of Application : The research was conducted using cancer cell lines .
  • Results or Outcomes : 3-Hydroxyflavone was not cytotoxic to the two normal cell lines .

Fluorescent Imaging in Cells

  • Scientific Field : Biochemistry
  • Application Summary : 3-Hydroxyflavone derivatives, including 3-Hydroxy-4’-methoxyflavone, are promising scaffolds for fluorescent imaging in cells . They are a typical class of excited-state intramolecular proton transfer (ESIPT) molecules .
  • Methods of Application : The fluorescence emission of 3HF derivatives can be regulated by solvents, the existence of metal ions and proteins rich with α-helix structures or the advanced DNA structures .
  • Results or Outcomes : The hydrophobic microenvironment offered by biological macromolecules enhances the ESIPT effects and results in dual emission, making 3HF a promising scaffold for the development of fluorescent imaging in cells .

Anti-inflammatory and Neuroprotective Agent

  • Scientific Field : Pharmacology
  • Application Summary : 3-Hydroxy-4’-methoxyflavone has been found to have anti-inflammatory properties and can suppress NF-κB activation . It also has neuroprotective effects against neuronal oxidative damage .
  • Methods of Application : The research was conducted using cell lines .
  • Results or Outcomes : The compound was found to induce G1-phase cell cycle arrest, reduce cholesterol biosynthesis, and inhibit lipid peroxidation .

Fluorescent Sensors for Imaging in Cells and Plants

  • Scientific Field : Biochemistry
  • Application Summary : 3-Hydroxyflavone derivatives, including 3-Hydroxy-4’-methoxyflavone, are used to develop novel 3HF-based fluorescent sensors for imaging in cells and plants .
  • Methods of Application : The fluorescence emission of 3HF derivatives can be regulated by the solvents, the existence of metal ions and proteins rich with α-helix structures or the advanced DNA structures .
  • Results or Outcomes : The hydrophobic microenvironment offered by biological macromolecules enhances the ESIPT effects and results in dual emission .

Key Biological Processes

  • Scientific Field : Biochemistry
  • Application Summary : 3-Hydroxy-4’-methoxyflavone is involved in key biological processes, including cellular catabolism, detoxification, and the biosynthesis of bioactive molecules .
  • Methods of Application : The research was conducted using bacterial cell lines .
  • Results or Outcomes : The compound has a broad substrate spectrum .

Safety And Hazards

3-Hydroxy-4’-methoxyflavone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Flavonoids, including 3-Hydroxy-4’-methoxyflavone, have received much attention recently due to their potential therapeutic and nutraceutical properties . Future research, especially specific clinical trials and bioavailability improvement measures, are needed to facilitate the use of these compounds .

properties

IUPAC Name

3-hydroxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-11-8-6-10(7-9-11)16-15(18)14(17)12-4-2-3-5-13(12)20-16/h2-9,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBBFGMVMNZMGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60218967
Record name 4'-Methoxyflavonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-4'-methoxyflavone

CAS RN

6889-78-7
Record name 4'-Methoxyflavonol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-4'-methoxyflavone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102030
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Record name 4'-Methoxyflavonol
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Record name 3-Hydroxy-4'-methoxyflavone
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Record name 4'-Methoxyflavonol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
M Parvez, ON Ogbeide - Phytochemistry, 1990 - Elsevier
3-Hydroxy-4′-methoxyflavone was identified for the first time from flowers of Millettia zechiana and its structure established from its chemical characteristics and from its synthesis. In …
Number of citations: 13 www.sciencedirect.com
G Scambia, FO Ranelletti, PB Panici… - Anti-cancer …, 1990 - journals.lww.com
… Two other flavonoids tested, ie, rutin (3-rhamnosylglucoside of quercetin) and hesperidin [7-b rutinoside of hesperetin (3'-5-3-hydroxy-4-methoxyflavone)] were ineffective both alone …
Number of citations: 127 journals.lww.com
AN Bader, VG Pivovarenko… - The Journal of …, 2004 - ACS Publications
… Shpol'skii spectroscopy was applied for comparative studies of three compounds: 3HF, 3-hydroxy-4‘-methoxyflavone (3HF-4‘OMe), and 2-furyl-3-hydroxychromone (3HC−F). By …
Number of citations: 63 pubs.acs.org
T Horie, T Kobayashi, Y Kawamura, I Yoshida… - Bulletin of the …, 1995 - journal.csj.jp
… (mp 180–182 C; Cao H24O5), and 6, 7-bis(benzyloxy)-3hydroxy-4'-methoxyflavone (mp 199–201 C; Cao H24O3). The synthesized flavone was identical with the compound 20b …
Number of citations: 25 www.journal.csj.jp
T Hayashi, K Hara, S KAWAI, T OHNO - … and Pharmaceutical Bulletin, 1970 - jstage.jst.go.jp
… 3,4’-Dihydroxyflavone This was made in the same way as 5—hydroxyfiavone but using 3—hydroxy4’-methoxyflavone. The product was recrystallized from ethanol. mp 282-284“. …
Number of citations: 13 www.jstage.jst.go.jp
M Cho, H Yoon, M Park, YH Kim, Y Lim - Phytomedicine, 2014 - Elsevier
Cell migration plays an important role in multicellular development and preservation. Because wound healing requires cell migration, compounds promoting cell migration can be used …
Number of citations: 12 www.sciencedirect.com
P Rasoanaivo, S Ratsimamanga-Urverg, I Messana… - Phytochemistry, 1990 - Elsevier
… Mlllettla zechtana; Legummosae, flowers, 3-hydroxy-4’-methoxyflavone, … Abstract-3-Hydroxy-4’-methoxyflavone … 3-Hydroxy-4’methoxyflavone was obtained as a light yellow crystalline …
Number of citations: 14 www.sciencedirect.com
OM Zamotaiev, VY Postupalenko… - Bioconjugate …, 2011 - ACS Publications
… developed label for sensing protein−DNA interactions based on 2-furanyl-3-hydroxychromone (FC), a series of hydration-sensitive labels based on 3-hydroxy-4′-methoxyflavone have …
Number of citations: 65 pubs.acs.org
T Ito, O Suzuki, T Suzuki, A Murata - Analyst, 1986 - pubs.rsc.org
… The fluorescence intensity of the hafnium complex of 3,7dihydroxyflavone is about three quarters (75%) that of the complex of 3-hydroxy-4’-methoxyflavone, which shows the greatest …
Number of citations: 8 pubs.rsc.org
Y Yong, Y Jung, E Cho, H Kim, J Sil Yoo… - Letters in Drug …, 2015 - ingentaconnect.com
During the last century, flavonoids have been identified as multifunctional compounds with properties and biological activities that depend on their diverse functional groups, which may …
Number of citations: 2 www.ingentaconnect.com

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